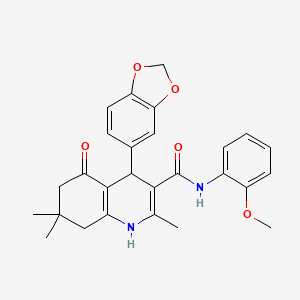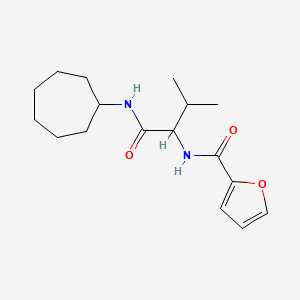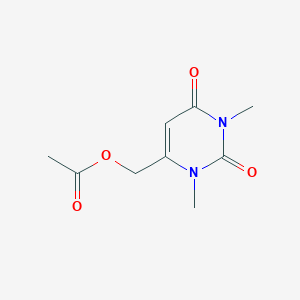![molecular formula C17H16N2O3S2 B5160618 N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide, also known as DMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture and medicine. DMPT is a thiazole derivative that exhibits several interesting properties, including a high melting point, good solubility in water, and stability under a wide range of conditions.
作用機序
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide is not fully understood, but it is believed to involve the activation of certain signaling pathways in cells. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increasing feed intake and improving growth performance in animals. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One advantage of using N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide in lab experiments is its stability under a wide range of conditions, which makes it a reliable and consistent experimental tool. However, one limitation of using this compound is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several potential future directions for research on N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide, including further investigation of its mechanism of action and its potential applications in agriculture and medicine. In agriculture, this compound could be further studied as a potential feed additive for livestock, and in medicine, this compound could be investigated as a potential anti-inflammatory and anti-cancer agent. Additionally, the synthesis process of this compound could be optimized to make it more cost-effective and accessible to researchers.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including agriculture and medicine. This compound has several interesting properties, including a high melting point, good solubility in water, and stability under a wide range of conditions. Further research on this compound could lead to new discoveries and potential applications in various fields.
合成法
The synthesis of N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-4-methylthiazole to form an intermediate product, which is then reacted with thiophene-2-carboxylic acid chloride to yield this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields, including agriculture and medicine. In agriculture, this compound has been shown to increase feed intake and improve the growth performance of animals, making it a potential feed additive for livestock. In medicine, this compound has been investigated for its potential use as an anti-inflammatory and anti-cancer agent.
特性
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-10-15(11-6-7-12(21-2)13(9-11)22-3)18-17(24-10)19-16(20)14-5-4-8-23-14/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOINCEJENOTKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5160542.png)
![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)

![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)

![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)
![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5160606.png)
![8-[3-(2-isopropylphenoxy)propoxy]quinoline](/img/structure/B5160624.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-N-[(1-methyl-4-piperidinyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5160640.png)
![butyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5160648.png)